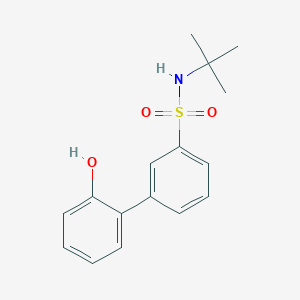
2-(3-t-Butylsulfamoylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-t-Butylsulfamoylphenyl)phenol, 95% (2-t-BuS-Phenol) is an organic compound that has been used for a variety of purposes in scientific and industrial research. This compound is a white crystalline solid with a molecular weight of 330.4 g/mol and a melting point of approximately 101 °C. It is soluble in water, ethanol, and ether. 2-t-BuS-Phenol has been used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes, as well as a catalyst for various reactions. In addition, it has been used as an antioxidant in food and beverage products and as a corrosion inhibitor.
Wissenschaftliche Forschungsanwendungen
2-t-BuS-Phenol has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, and dyes. It has also been used as an antioxidant in food and beverage products and as a corrosion inhibitor. In addition, 2-t-BuS-Phenol has been used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It has also been used as a catalyst for various reactions, such as the synthesis of organic compounds.
Wirkmechanismus
2-t-BuS-Phenol is an organic compound that acts as a catalyst for a variety of reactions. In the presence of an acid catalyst, it can react with phenol to produce a mixture of 2-t-BuS-Phenol and 2-t-BuS-Aniline. It can also react with t-butyl sulfonate to produce a mixture of 2-t-BuS-Phenol and 2-t-BuS-Aniline. In addition, it can act as an antioxidant in food and beverage products, as well as a corrosion inhibitor.
Biochemical and Physiological Effects
2-t-BuS-Phenol has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an antioxidant in food and beverage products, as well as a corrosion inhibitor. In addition, it has been found to have anti-inflammatory and anti-microbial properties. It has also been shown to have an inhibitory effect on the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
2-t-BuS-Phenol has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is soluble in a variety of solvents. It can also be synthesized easily and quickly using a variety of methods. However, there are some limitations to its use in laboratory experiments. It is not very stable and can decompose over time. It also has a relatively low boiling point and can evaporate easily.
Zukünftige Richtungen
2-t-BuS-Phenol has a variety of potential future applications. It could be used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It could also be used as an antioxidant in food and beverage products and as a corrosion inhibitor. In addition, it could be used as a catalyst for various reactions, such as the synthesis of organic compounds. Finally, it could be studied further for its potential biochemical and physiological effects.
Synthesemethoden
2-t-BuS-Phenol can be synthesized by a variety of methods, including the reaction of phenol with t-butyl sulfonamide in the presence of an acid catalyst. This reaction produces a mixture of 2-t-BuS-Phenol and 2-t-BuS-Aniline. The 2-t-BuS-Phenol can then be isolated by crystallization. Another method for the synthesis of 2-t-BuS-Phenol involves the reaction of phenol with t-butyl sulfonate in the presence of an acid catalyst. This reaction produces a mixture of 2-t-BuS-Phenol and 2-t-BuS-Aniline, which can then be separated by distillation.
Eigenschaften
IUPAC Name |
N-tert-butyl-3-(2-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-16(2,3)17-21(19,20)13-8-6-7-12(11-13)14-9-4-5-10-15(14)18/h4-11,17-18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPNWIFYKNYWJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


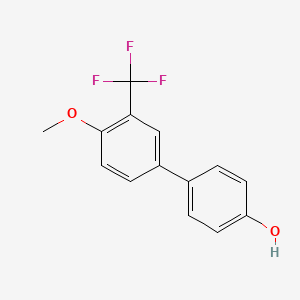
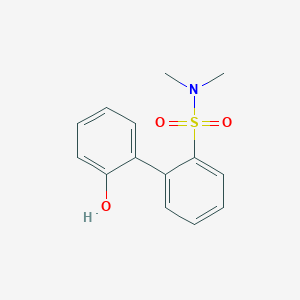
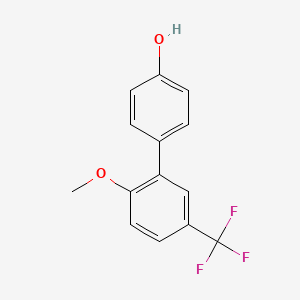

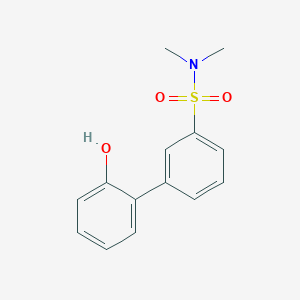

![2-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370701.png)

![2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370712.png)
![4-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370716.png)
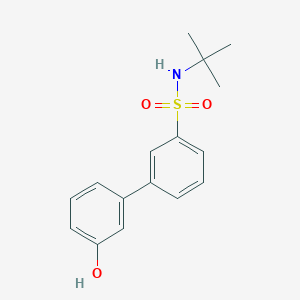
![3-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370731.png)
